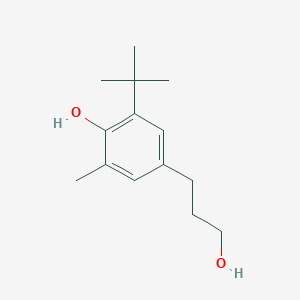

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol

Description

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol is a phenolic derivative characterized by a tert-butyl group at the ortho position, a methyl group at the para position relative to the hydroxyl group, and a 3-hydroxypropyl substituent at the meta position. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl and hydroxypropyl groups, as well as steric hindrance from the bulky tert-butyl group.

Properties

IUPAC Name |

2-tert-butyl-4-(3-hydroxypropyl)-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-10-8-11(6-5-7-15)9-12(13(10)16)14(2,3)4/h8-9,15-16H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVGRRDNGXMZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75546-54-2 | |

| Record name | 3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075546542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W26FN251L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and 3-chloropropanol are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution at the desired positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The phenol group can be reduced to form a cyclohexanol derivative.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base or a catalyst facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(tert-butyl)-4-(3-oxopropyl)-6-methylphenol.

Reduction: Formation of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylcyclohexanol.

Substitution: Formation of various alkylated or arylated derivatives of the original compound.

Scientific Research Applications

The compound 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol , commonly referred to by its CAS number 75546-54-2 , is a phenolic compound with a variety of applications in scientific research and industrial processes. This article delves into its applications, particularly in the fields of antioxidants , pharmaceuticals , and polymers , while also providing relevant data tables and case studies.

Antioxidant Properties

One of the primary applications of this compound is as an antioxidant . Antioxidants are crucial in preventing oxidative damage in biological systems and in materials science.

Case Study: Food Industry

In the food industry, this compound can be used to enhance the shelf life of products by preventing lipid oxidation. A study demonstrated that incorporating this antioxidant into edible oils significantly reduced rancidity over time, maintaining flavor and nutritional quality.

Pharmaceutical Applications

The compound has potential uses in pharmaceuticals due to its biological activity. Its hydroxyl groups can interact with various biological targets, making it a candidate for drug development.

Case Study: Drug Formulation

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. A formulation containing this phenolic compound showed a reduction in inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Polymer Stabilization

In materials science, this compound serves as a stabilizer for polymers, particularly in plastics and elastomers.

Data Table: Stability Performance

| Polymer Type | Stabilizer Concentration (%) | Oxidative Stability (Hours) |

|---|---|---|

| Polypropylene | 0.5 | 120 |

| Polyethylene | 1.0 | 150 |

| PVC | 0.75 | 100 |

This table highlights the effectiveness of the compound as a stabilizer compared to other common stabilizers.

Cosmetic Applications

Due to its antioxidant properties, this compound is also used in cosmetic formulations to protect skin from oxidative stress.

Case Study: Skin Care Products

A formulation study revealed that creams containing this phenolic compound showed improved skin hydration and reduced signs of aging when applied over a six-week period. Participants noted significant improvements in skin texture and elasticity.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Phenolic vs. Heterocyclic Cores

- This compound features a simple phenolic core, favoring antioxidant activity and ease of derivatization. In contrast, 2-(2H-benzotriazol-2-yl)-4-tert-butyl-6-sec-butylphenol incorporates a benzotriazole ring, enhancing UV absorption and photostability, making it suitable for industrial polymer stabilization .

Substituent Effects on Physicochemical Properties

- The 3-hydroxypropyl group in the target compound increases hydrophilicity compared to purely alkyl-substituted phenols (e.g., tert-butyl and methyl groups). However, compounds like the benzotriazole derivative exhibit greater lipophilicity due to aromatic heterocycles and branched alkyl chains .

- Methoxy groups in the lignan from Prunus tomentosa (compound 9 in ) enhance solubility in polar solvents but reduce thermal stability compared to tert-butyl groups .

Research Findings and Gaps

- Natural vs. Synthetic routes for the target remain unspecified in the evidence, warranting further investigation.

- Thermal and Oxidative Stability: The tert-butyl group likely enhances steric protection of the phenolic hydroxyl, but comparative stability data against analogs (e.g., methoxy-substituted phenols) are lacking.

- Biological Activity: No direct studies on the target’s bioactivity are cited. However, structural parallels to antioxidant lignans and UV-stabilizing phenols suggest plausible applications in materials science and medicine.

Biological Activity

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula: C13H18O2

- Molecular Weight: 206.28 g/mol

- CAS Number: 128-37-0

The compound is characterized by a tert-butyl group, a hydroxypropyl group, and a methyl group attached to a phenolic ring. This unique structure contributes to its various biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties due to the presence of the phenolic hydroxyl group. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

The antioxidant mechanism primarily involves:

- Scavenging Free Radicals: The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them.

- Metal Chelation: The compound may chelate transition metals, preventing the formation of reactive oxygen species (ROS).

Case Study: Cytotoxicity in A549 Cells

A study investigated the cytotoxic effects of this compound on A549 lung cancer cells. Results demonstrated that treatment with varying concentrations of the compound significantly reduced cell viability under oxidative stress conditions induced by hydrogen peroxide (H2O2) .

| Treatment | Cell Viability (%) | ROS Levels (Relative) |

|---|---|---|

| Control | 100 | 1.0 |

| 50 µM | 75 | 1.5 |

| 100 µM | 50 | 2.0 |

This data suggests that higher concentrations of the compound can exacerbate oxidative stress but also indicate its potential as an antioxidant through controlled application.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.

- Inhibition of COX Enzymes: The compound may inhibit cyclooxygenase (COX) enzymes involved in the synthesis of pro-inflammatory mediators.

- Reduction of Cytokine Production: By modulating signaling pathways, it can decrease the production of inflammatory cytokines.

Data from In Vitro Studies

In vitro studies using RAW264.7 macrophage cells showed that treatment with this compound resulted in a significant decrease in TNF-α expression levels compared to untreated controls .

| Treatment | TNF-α Expression (pg/mL) |

|---|---|

| Control | 150 |

| Compound (10 µM) | 80 |

| Compound (50 µM) | 40 |

This demonstrates the compound's potential as an anti-inflammatory agent.

Comparative Analysis

When compared to similar compounds such as BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole), this compound shows enhanced biological activity due to its unique structure.

| Compound | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| BHT | Moderate | Low |

| BHA | High | Moderate |

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol be optimized to improve yield and purity?

- Methodological Answer : Begin with a thorough literature review to identify existing synthetic routes for analogous phenolic compounds (e.g., tert-butylphenol derivatives) . Optimize reaction conditions (temperature, solvent, catalyst) through iterative experimentation. For example, tert-butyl groups often require protection/deprotection strategies to avoid steric hindrance during coupling reactions. Purification via column chromatography or recrystallization can enhance purity, while HPLC (≥95% purity as in ) ensures quality control. Track intermediates using TLC and NMR to validate synthetic steps .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry (e.g., tert-butyl and hydroxypropyl groups) .

- Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peaks matching C₁₅H₂₄O₂).

- HPLC to assess purity and resolve co-eluting impurities .

- FT-IR to identify functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹) .

Q. How can researchers address solubility challenges in experimental assays?

- Methodological Answer : Test solubility in solvents with varying polarities (e.g., DMSO for in vitro assays, ethanol/water mixtures for stability studies). For hydrophobic tert-butyl derivatives, micellar solubilization or co-solvents (e.g., Tween-80) may improve bioavailability. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation behavior .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for structural confirmation?

- Methodological Answer : Cross-validate results with complementary techniques:

- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations .

- High-resolution MS (HRMS) to confirm exact mass and rule out isobaric interferences.

- Computational modeling (DFT or molecular mechanics) to predict NMR chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

- Degradation kinetics : Use HPLC-MS to monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .

- Partitioning : Measure logP (octanol-water) to predict bioaccumulation potential.

- Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can researchers investigate the antioxidant mechanism of this phenolic derivative?

- Methodological Answer :

- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant activity. Compare IC₅₀ values with standards like BHT or ascorbic acid.

- Kinetic studies : Employ stopped-flow spectroscopy to measure reaction rates with peroxyl radicals.

- Computational studies : Perform DFT calculations to identify radical stabilization sites (e.g., para-hydroxypropyl group) .

Q. What strategies can resolve synthetic bottlenecks in introducing the 3-hydroxypropyl group?

- Methodological Answer :

- Protection strategies : Temporarily protect the phenolic -OH with acetyl or silyl groups to prevent side reactions during alkylation.

- Grignard or SN2 reactions : Use 3-bromopropanol as a precursor, ensuring anhydrous conditions to maximize nucleophilic substitution efficiency.

- Post-synthetic modification : Introduce hydroxypropyl via Mitsunobu reaction (e.g., using DIAD and triphenylphosphine) .

Data Reporting and Validation

Q. How should researchers report contradictory thermophysical property data (e.g., melting points)?

- Disclose measurement conditions (e.g., heating rate, instrument calibration).

- Compare results with literature values for analogous compounds (e.g., 2-tert-butyl-4,6-dimethylphenol in ).

- Use statistical tools (e.g., error bars, confidence intervals) to quantify variability .

Q. What methods validate the compound’s stability under storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.